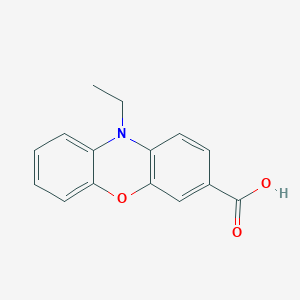
10-Ethyl-10H-phenoxazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-10H-phenoxazine-3-carboxylic acid is a chemical compound with the molecular formula C15H13NO3. It consists of 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 10-Ethyl-10H-phenoxazine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenoxazine with ethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
10-Ethyl-10H-phenoxazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 10-Ethyl-10H-phenoxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
10-Ethyl-10H-phenoxazine-3-carboxylic acid can be compared with other similar compounds such as 10-phenyl-10H-phenothiazine and its derivatives. These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
10-ethylphenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-9-10(15(17)18)7-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
RZOWFQPDIMCQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)OC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















